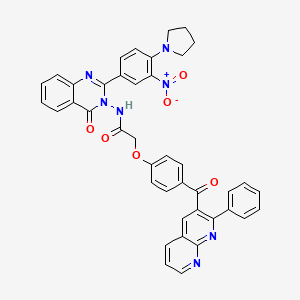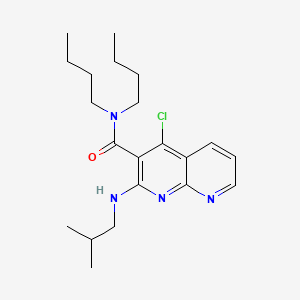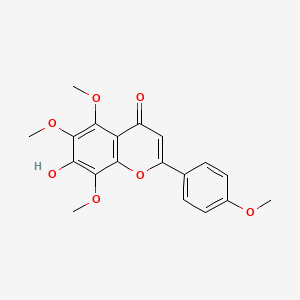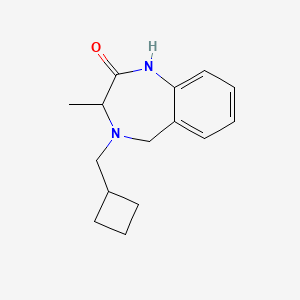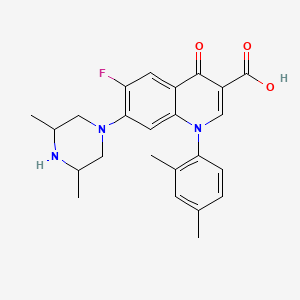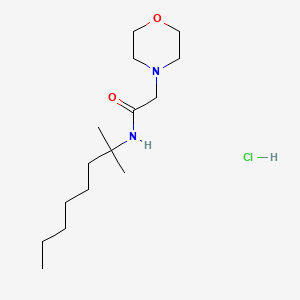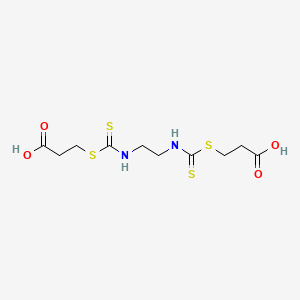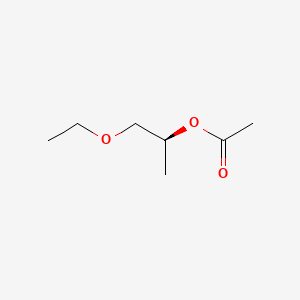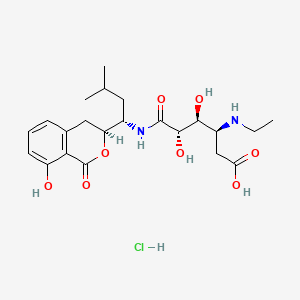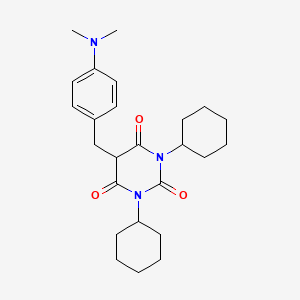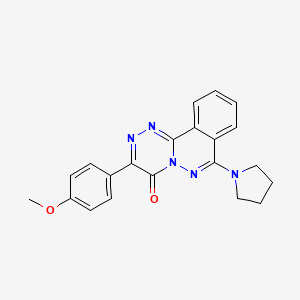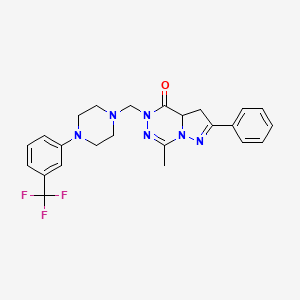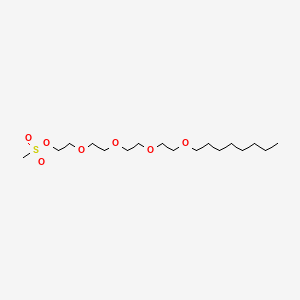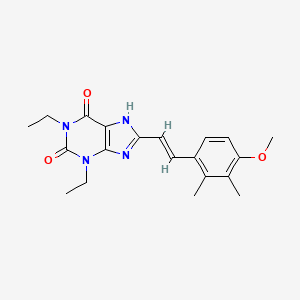
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as phosphodiesterase inhibitors, adenosine receptor antagonists, and bronchodilators. This compound, with its unique styryl substitution, may exhibit distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Substitution:
Methoxy and Dimethyl Substitution: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.
化学反応の分析
Types of Reactions
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
科学的研究の応用
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications as a bronchodilator or adenosine receptor antagonist.
Industry: Use in the development of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine likely involves:
Molecular Targets: Binding to adenosine receptors or inhibiting phosphodiesterase enzymes.
Pathways Involved: Modulating cyclic AMP (cAMP) levels, affecting cellular signaling and physiological responses.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Used as a bronchodilator in respiratory diseases.
Pentoxifylline: Used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is unique due to its specific styryl substitution, which may confer distinct pharmacological properties compared to other xanthine derivatives.
特性
CAS番号 |
155271-06-0 |
|---|---|
分子式 |
C20H24N4O3 |
分子量 |
368.4 g/mol |
IUPAC名 |
1,3-diethyl-8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)21-16(22-18)11-9-14-8-10-15(27-5)13(4)12(14)3/h8-11H,6-7H2,1-5H3,(H,21,22)/b11-9+ |
InChIキー |
XAGKAAKDNYPRMI-PKNBQFBNSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


